N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride
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Overview
Description
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride is a synthetic compound known for its significant role in the pharmaceutical industry. It is a derivative of piperidine and is structurally related to fentanyl, a potent synthetic opioid. This compound is primarily used in research and development due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride involves several steps. One common method starts with the reaction of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone. This intermediate is then reacted with aniline in the presence of a reducing agent such as sodium borohydride to yield N-Phenyl-1-(2-phenylethyl)-4-piperidinamine. The final step involves the conversion of this amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as an intermediate in the synthesis of other compounds.
Biology: The compound is studied for its interactions with biological receptors and its potential effects on cellular processes.
Medicine: Research focuses on its analgesic properties and potential use in pain management.
Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but higher potency.
Acetylfentanyl: Another synthetic opioid with structural similarities but different pharmacokinetic properties.
Cyclopropylfentanyl: A derivative with a cyclopropyl group, leading to different receptor binding characteristics.
Uniqueness
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its balance of potency and duration of action makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-phenyl-1-(2-phenylethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.2ClH/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHRAWDEVAMPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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